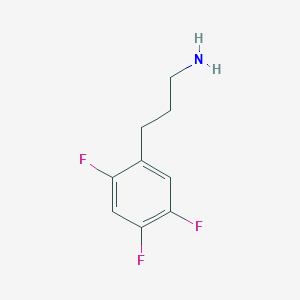

3-(2,4,5-Trifluorophenyl)propan-1-amine

Description

3-(2,4,5-Trifluorophenyl)propan-1-amine is a fluorinated aromatic amine with the molecular formula C₉H₁₀F₃N and a molecular weight of 187.18 g/mol. The compound features a propane chain substituted at the third carbon with a 2,4,5-trifluorophenyl group and an amine group at the terminal position. Its structural uniqueness lies in the trifluorinated aromatic ring, which enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

3-(2,4,5-trifluorophenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h4-5H,1-3,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGCOXDZBVWSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-Trifluorophenyl)propan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,4,5-trifluorobenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of 3-(2,4,5-Trifluorophenyl)propan-1-amine may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used in hydrogenation reactions to facilitate the reduction steps .

Chemical Reactions Analysis

Types of Reactions

3-(2,4,5-Trifluorophenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives of the trifluorophenyl group .

Scientific Research Applications

3-(2,4,5-Trifluorophenyl)propan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3-(2,4,5-Trifluorophenyl)propan-1-amine and its analogs:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Stereochemical Variations :

- The (R)-enantiomer of 1-(2,4,5-trifluorophenyl)propan-1-amine () highlights the role of stereochemistry. While both enantiomers share the same molecular formula, the (R)-configuration may confer distinct binding affinities in chiral environments (e.g., enzyme active sites) .

Substituent Effects: Fluorine Positioning: Compounds like 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine () demonstrate that altering fluorine substitution patterns (e.g., mono- vs. trifluoro) and adding methyl groups significantly impacts lipophilicity and steric bulk. This could influence membrane permeability and target engagement .

Functional Group Additions :

- OCM-34 () incorporates an oxazole-carboxamide moiety linked to a pyridinylpropylamine chain. This complexity increases molecular weight but improves selectivity for kinase targets (e.g., GSK-3β inhibition), underscoring the value of hybrid structures in drug design .

Synthetic Accessibility :

- High-purity (>95% HPLC) synthesis of analogs like OCM-34 () suggests robust methodologies for coupling fluorinated aromatic amines to heterocyclic cores. In contrast, the chiral synthesis of (R)-1-(2,4,5-trifluorophenyl)propan-1-amine may require enantioselective techniques (e.g., chiral catalysts), adding complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.